molecular formula C30H39N5O4S B11078553 1-{3-[5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

1-{3-[5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

Cat. No.: B11078553
M. Wt: 565.7 g/mol
InChI Key: OCVXEMJTCVBMOR-UHFFFAOYSA-N
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Description

1-(3-{5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-3-PHENETHYL-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as anilino, oxoethyl, phenethyl, thioxo, imidazolidinyl, and piperidinecarboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-3-PHENETHYL-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazolidinyl ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the thioxo group: This step involves the reaction of the imidazolidinyl intermediate with a thiol reagent.

    Attachment of the anilino and oxoethyl groups: This can be done through nucleophilic substitution reactions.

    Formation of the piperidinecarboxamide moiety: This involves the reaction of the intermediate with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-{5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-3-PHENETHYL-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-{5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-3-PHENETHYL-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-3-PHENETHYL-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C30H39N5O4S

Molecular Weight

565.7 g/mol

IUPAC Name

1-[3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]-4-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide

InChI

InChI=1S/C30H39N5O4S/c1-2-39-25-11-9-24(10-12-25)32-27(36)21-26-29(38)35(20-13-22-7-4-3-5-8-22)30(40)34(26)17-6-16-33-18-14-23(15-19-33)28(31)37/h3-5,7-12,23,26H,2,6,13-21H2,1H3,(H2,31,37)(H,32,36)

InChI Key

OCVXEMJTCVBMOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)CCC4=CC=CC=C4

Origin of Product

United States

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